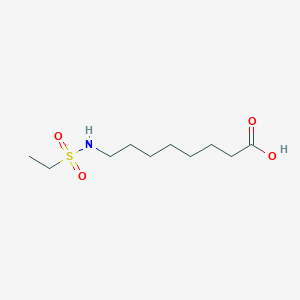

8-(Ethylsulfonylamino)octanoic acid

概要

説明

Synthesis Analysis

The synthesis of octanoic acid-related compounds has been explored in various studies. For instance, a study on the production of iso-octanoic acid involved the use of Zn-Modified ZSM-5/HMS catalysts . Another study involved engineering E. coli’s inherent fatty acid biosynthesis capacity to increase octanoic acid production .Molecular Structure Analysis

The molecular formula of 8-(Ethylsulfonylamino)octanoic acid is C10H21NO4S. Its molecular weight is 251.35 g/mol.Physical And Chemical Properties Analysis

8-(Ethylsulfonylamino)octanoic acid is a synthetic organic compound. Octanoic acid, a related compound, is a colorless liquid with a characteristic strong, unpleasant odor . It is a weak acid in terms of its dissociation in water, but it is a stronger acid than acetic acid . It freezes at 16.7°C and boils at 239.7°C .科学的研究の応用

Biorenewable Chemicals and Biofuels

ESAO has been investigated for its potential as a biocatalyst in the production of biorenewable chemicals and biofuels. Researchers have studied its toxicity on Saccharomyces cerevisiae, focusing on octanoic acid. At concentrations around 1 mM, octanoic acid is completely inhibitory, with toxicity increasing as chain length grows and media pH decreases. Transcriptome analysis revealed decreased membrane integrity during exposure to octanoic acid. Pre-adaptation strategies, such as increasing oleic acid content in the membrane, can enhance tolerance and possibly improve production of valuable products .

Mitigation of Blood-Testis Barrier Damage

As an eight-carbon medium-chain fatty acid, octanoic acid (OCA) shows promise in health applications. Recent research explored its impact on spermatogenesis. Although more studies are needed, OCA appears to mitigate busulfan-induced blood-testis barrier damage, potentially benefiting male reproductive health .

Esterification Reactions

Octanoic acid has been investigated in esterification reactions. Researchers have explored its use as a solid acid catalyst derived from petcoke. Surface groups formed during functionalization of petcoke serve as active sites for esterification reactions. Understanding these mechanisms can lead to improved catalyst design and applications in organic synthesis .

Safety and Hazards

作用機序

Target of Action

Octanoic acid, a related compound, has been shown to interact with the peroxisome proliferator-activated receptor alpha (pparα) and other enzymes involved in fatty acid metabolism .

Mode of Action

For instance, octanoic acid has been shown to interact with PPARα, a key regulator of lipid metabolism .

Biochemical Pathways

They are part of the reverse β-oxidation pathways, which enable the iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement .

Pharmacokinetics

The half-life of octanoic acid was found to be 87.6 minutes .

Result of Action

Related compounds like octanoic acid have been shown to have effects on cell membrane integrity and fluidity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-(Ethylsulfonylamino)octanoic acid. For instance, the presence of certain environmental Escherichia coli isolates has been shown to increase the tolerance and production of octanoic acid . Additionally, membrane engineering strategies have been shown to affect octanoic acid tolerance .

特性

IUPAC Name |

8-(ethylsulfonylamino)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-2-16(14,15)11-9-7-5-3-4-6-8-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMWXQNVXNYDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288601 | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Ethylsulfonylamino)octanoic acid | |

CAS RN |

844681-29-4 | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844681-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

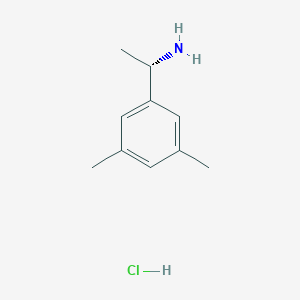

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)

![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)

![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)